![molecular formula C14H18F3NO2 B12361291 (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and two methoxy groups on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor in the presence of visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups may also contribute to the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-[2,5-dimethoxyphenyl]piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine: Lacks the methoxy groups, affecting its reactivity and interactions.
(3S)-3-[2,5-dimethoxy-4-(methyl)phenyl]piperidine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and metabolic stability.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine makes it unique compared to similar compounds.
Eigenschaften
Molekularformel |
C14H18F3NO2 |
|---|---|
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
NZKYTYHIERLZBG-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1[C@@H]2CCCNC2)OC)C(F)(F)F |
Kanonische SMILES |
COC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




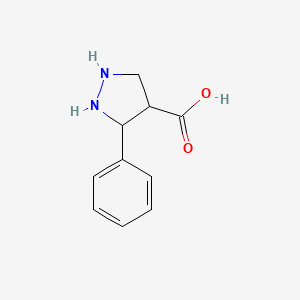

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
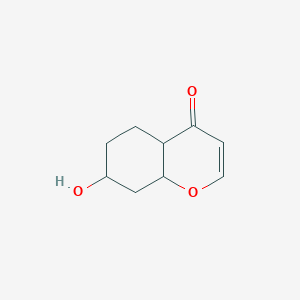
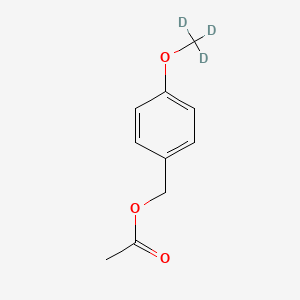
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
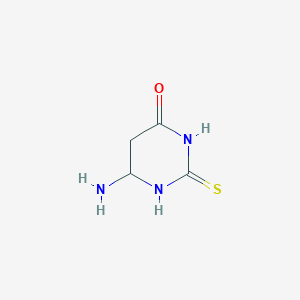


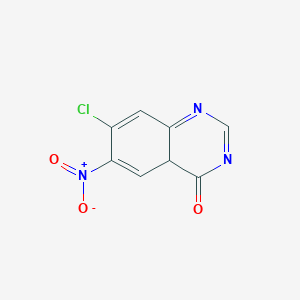
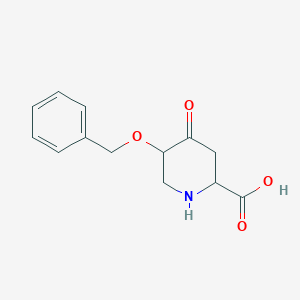
![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)
